

# Comprehensive Technical Analysis: Umbralisib's CK1 $\epsilon$ Inhibition and Its Impact on Oncogene Translation

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## Compound Focus: Umbralisib

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## Introduction and Significance

**Umbralisib** represents a novel class of targeted cancer therapeutics that simultaneously inhibits **phosphoinositide 3-kinase delta (PI3K $\delta$ )** and **casein kinase 1 epsilon (CK1 $\epsilon$ )**, offering a unique mechanism of action against hematological malignancies. This dual inhibition strategy leverages the complementary roles of these kinases in cancer cell survival and proliferation pathways. CK1 $\epsilon$ , a member of the **serine/threonine protein kinase family**, has emerged as a critical regulator of oncogenic signaling, particularly through its roles in the **Wnt/ $\beta$ -catenin pathway** and the regulation of **oncogene protein translation**. The clinical relevance of CK1 $\epsilon$  inhibition is underscored by its overexpression in various cancers, including colorectal cancer, breast cancer, and lymphoid malignancies, where it correlates with advanced disease stages and poorer outcomes. [1] [2]

The development of **umbralisib** addresses significant limitations of earlier PI3K inhibitors, which were plagued by **immune-mediated toxicities** and **limited therapeutic windows**. By incorporating CK1 $\epsilon$  inhibition alongside PI3K $\delta$  targeting, **umbralisib** demonstrates a more favorable safety profile while maintaining efficacy against relapsed or refractory lymphoid malignancies. This unique combination has garnered regulatory attention, resulting in the **FDA accelerated approval** of **umbralisib** in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who have received at least one prior

anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of systemic therapy. The distinct safety profile of **umbralisib**, characterized by lower rates of immune-mediated toxicities compared to other PI3K inhibitors, positions it as a promising therapeutic option for patients with limited treatment alternatives. [2] [3] [4]

## Molecular Mechanisms of CK1 $\epsilon$ in Cancer

### CK1 $\epsilon$ Structure and Biological Functions

**Casein kinase 1 epsilon** belongs to the **highly conserved CK1 family** of serine/threonine kinases, which share significant structural homology while maintaining distinct functional roles. CK1 $\epsilon$  exhibits **over 96% sequence identity** in the kinase body with its closest homolog, CK1 $\delta$ , and both feature similar carboxy-terminal extensions of approximately 124 amino acids. The regulatory mechanisms of CK1 $\epsilon$  are primarily mediated through phosphorylation of its C-terminal tail, which profoundly influences substrate preference and kinase activity. This **phosphoswitch mechanism** allows CK1 $\epsilon$  to dynamically adjust its substrate specificity based on phosphorylation status, enabling diverse functional roles in cellular processes. Importantly, CK1 $\epsilon$  activity is regulated by various signaling pathways, including **Wnt signaling**, **metabotropic glutamate agonists**, and the **AMPK pathway**, all of which modulate C-terminal tail phosphorylation states. This sophisticated regulation allows CK1 $\epsilon$  to participate in multiple critical cellular processes, including circadian rhythm regulation, neuronal signaling, immune response modulation, and oncogenic transformation. [5]

Table 1: CK1 Family Isoforms and Their Characteristics

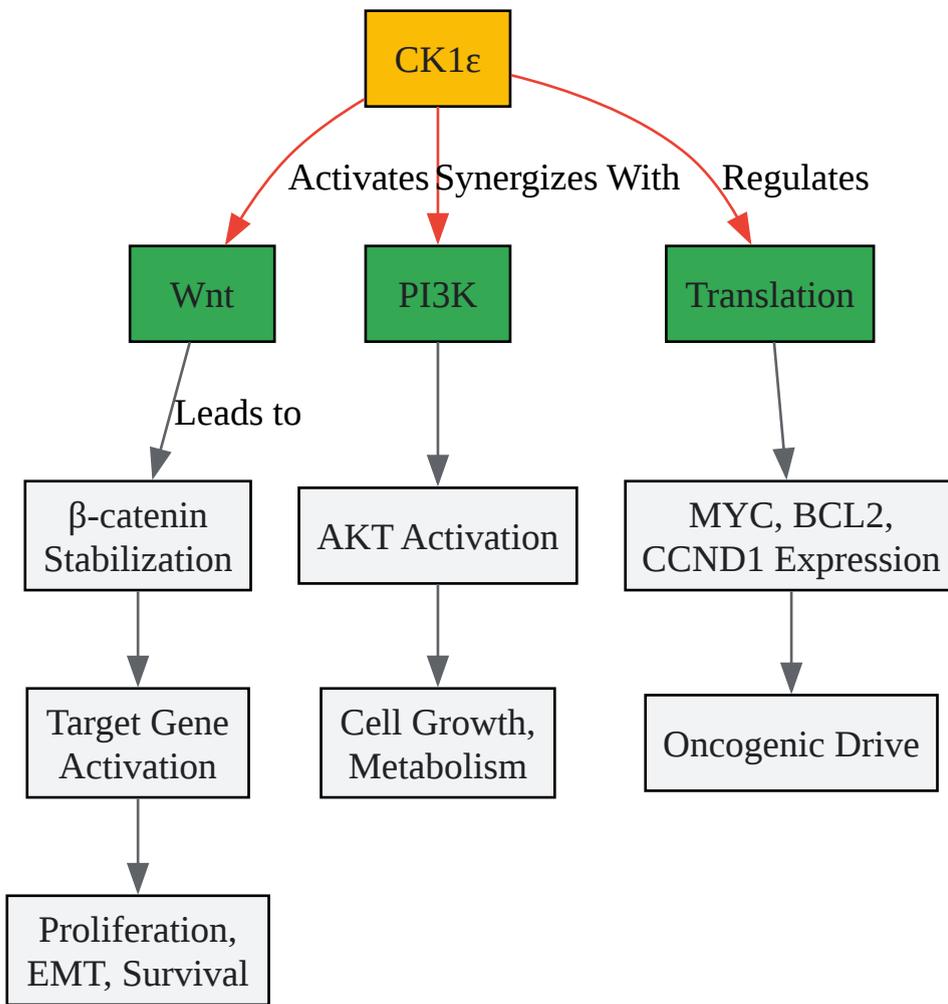
Isoform	Gene	Sequence Identity with CK1 $\epsilon$	Primary Expression	Key Functions
CK1 $\epsilon$	CSNK1E	-	Ubiquitous	Circadian rhythms, Wnt signaling, oncogene translation
CK1 $\delta$	CSNK1D	>96% in kinase domain	Ubiquitous	Circadian rhythms, DNA damage response, vesicle trafficking

Isoform	Gene	Sequence Identity with CK1ε	Primary Expression	Key Functions
CK1α	CSNK1A1	Lower	Ubiquitous	Wnt signaling, apoptosis, cell cycle progression
CK1γ1	CSNK1G1	Lower	Tissue-specific	Cell polarity, membrane transport
CK1γ2	CSNK1G2	Lower	Tissue-specific	Cell polarity, neuronal function
CK1γ3	CSNK1G3	Lower	Tissue-specific	Spermiogenesis, specialized functions

## CK1ε's Role in Oncogene Translation and Cancer Signaling

CK1ε plays a multifaceted role in **oncogenic progression** through its regulation of critical signaling pathways and direct involvement in protein translation mechanisms. A primary mechanism through which CK1ε influences cancer development is its function as a **positive regulator of the Wnt/β-catenin pathway**. CK1ε phosphorylates Disheveled (DVL), leading to β-catenin stabilization and subsequent activation of Wnt target genes that drive uncontrolled proliferation, epithelial-to-mesenchymal transition, and resistance to apoptosis. This pathway is particularly relevant in colorectal cancer, where CK1ε is significantly upregulated in tumor tissues compared to adjacent normal tissues, with this overexpression being associated with advanced tumor stages and poorer overall survival. Beyond Wnt signaling, CK1ε plays a direct role in regulating **protein translation of key oncogenes**, including **MYC**, **BCL2**, and **CCND1 (cyclin D1)**. This function positions CK1ε as a critical modulator of oncogene expression at the translational level, providing a mechanistic basis for its contribution to tumor progression and therapy resistance. [1] [2]

The following diagram illustrates the key signaling pathways regulated by CK1ε in oncogenesis:



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*Figure 1: CK1ε-Regulated Signaling Pathways in Cancer. CK1ε activates Wnt signaling, synergizes with PI3K pathway, and regulates translation of key oncogenes like MYC, BCL2, and CCND1, driving oncogenic progression.*

## Quantitative Profiling of CK1ε Inhibition

### Pharmacophore Modeling and Drug-Likeness Analysis

Recent advances in **computational screening** approaches have enabled the systematic identification of novel CK1ε inhibitors with potential therapeutic utility. A 2025 study applied a modified **pharmacophore model** to screen an ultra-large database containing over 100 million compounds, initially identifying 290

compounds with potential CK1 $\epsilon$  binding capability. The pharmacophore query included two **hydrogen bond donor (HBD)** and one **hydrogen bond acceptor (HBA)** features arranged in an HBD-HBA-HBD configuration, specifically targeting the ATP-binding site of CK1 $\epsilon$ . Following energy minimization and assessment of pharmacophore compliance with an RMSD threshold of  $\leq 2.0$  Å, 86 compounds maintained structural alignment with the binding site geometry. Subsequent **drug-likeness evaluation** using **Lipinski's Rule of Five** further refined this set to 66 compounds with favorable bioavailability profiles. Finally, accounting for pH-dependent pharmacophore compliance at physiological pH 7.4, 29 compounds demonstrated  $\geq 90\%$  of microspecies matching the required configuration, representing the most promising candidates for further development. [1]

Table 2: Virtual Screening Funnel for CK1 $\epsilon$  Inhibitor Identification

Screening Stage	Compounds Remaining	Selection Criteria	Key Parameters
Initial Pharmacophore Matching	290	Modified pharmacophore model	HBD-HBA-HBD configuration
Energy Minimization	86	Structural stability in binding site	RMSD $\leq 2.0$ Å
Drug-Likeness Filter	66	Lipinski's Rule of Five	MW $\leq 500$ , HBD $\leq 5$ , HBA $\leq 10$ , LogP $\leq 5$
pH-Dependent Compliance	29	Microspecies distribution	$\geq 90\%$ matching at pH 7.4
Structural Clustering	8 groups	Bemis & Murcko frameworks	Representative compounds per group

Among the identified structural classes, **2,4-diaminopyrimidine-based compounds** emerged as particularly promising CK1 $\epsilon$  inhibitors. Molecular dynamics simulations demonstrated that these compounds maintained stable binding modes with favorable intermolecular interactions and binding free energies comparable to previously reported CK1 $\epsilon$  inhibitors. The binding affinity calculations revealed that these compounds form critical interactions with key residues in the CK1 $\epsilon$  ATP-binding pocket, including hydrogen bonds with E83 and L85, as well as stacking interactions with F20. These findings provide valuable structural insights for the

rational design of CK1 $\epsilon$  inhibitors and establish 2,4-diaminopyrimidine as a privileged scaffold for further optimization in targeted cancer therapeutic development. [1]

## Comparative Analysis of CK1 $\epsilon$ Inhibitors

The development of selective CK1 $\epsilon$  inhibitors has progressed significantly, with several compounds demonstrating potent inhibition in preclinical models. PF-4800567 represents one of the earliest well-characterized CK1 $\epsilon$  inhibitors, exhibiting an **IC<sub>50</sub> of 32 nM** against CK1 $\epsilon$  in kinase assays and serving as a reference compound for structural studies through its co-crystallization with CK1 $\epsilon$ . SR-4133 emerged as a more potent and selective inhibitor with an **IC<sub>50</sub> of 15 nM** against CK1 $\epsilon$  and demonstrated remarkable selectivity, showing more than 10-fold higher potency for CK1 $\epsilon$  compared to CK1 $\delta$ . **Umbralisib**, with its dual PI3K $\delta$ /CK1 $\epsilon$  inhibition profile, exhibits an **IC<sub>50</sub> of 37 nM** against CK1 $\epsilon$  while simultaneously potently inhibiting PI3K $\delta$ . This unique combination underlies its distinct mechanism of action in hematological malignancies, simultaneously targeting proliferative and survival signaling through PI3K $\delta$  inhibition while modulating oncogene translation and Wnt signaling through CK1 $\epsilon$  inhibition. [1]

Table 3: Experimentally Characterized CK1 $\epsilon$  Inhibitors

Compound	CK1 $\epsilon$ IC <sub>50</sub>	Selectivity Profile	Development Status	Key Characteristics
PF-4800567	32 nM	Moderate selectivity over CK1 $\delta$	Preclinical	Co-crystallized with CK1 $\epsilon$ , reference compound
SR-4133	15 nM	>10-fold selectivity over CK1 $\delta$	Preclinical	Improved selectivity profile
Umbralisib	37 nM	Dual PI3K $\delta$ /CK1 $\epsilon$ inhibitor	FDA-approved (2021, withdrawn 2022)	Unique dual mechanism, clinical validation

Compound	CK1ε IC <sub>50</sub>	Selectivity Profile	Development Status	Key Characteristics
2,4-Diaminopyrimidine compounds	Not specified	Favorable binding energy in simulations	Early discovery	Identified through virtual screening

The **structural basis for CK1ε inhibition** involves specific interactions with the ATP-binding pocket, which is divided into key subsites that contribute to ligand binding and selectivity. The **adenine-binding region** stabilizes interactions through hydrogen bonds with E83 and L85, while a **deep hydrophobic pocket** accommodates nonpolar moieties. Additionally, a **phosphate-binding region** interacts with charged groups, playing a critical role in ATP recognition. These structural features can be exploited for the development of selective inhibitors with enhanced affinity for CK1ε. Molecular dynamics simulations of the promising 2,4-diaminopyrimidine-based compounds show stable binding modes with residence times sufficient for sustained target engagement, supporting their potential as lead compounds for further optimization. [1]

## Experimental Protocols and Methodologies

### Virtual Screening and Computational Assessment

The identification of novel CK1ε inhibitors employs sophisticated **computational approaches** that leverage structural information and cheminformatic analyses. The following protocol outlines the key steps for virtual screening:

- **Pharmacophore Modeling:** Begin with a modified pharmacophore model based on the ATP-binding site of CK1ε (PDB structures from co-crystallized inhibitors). The model should include two hydrogen bond donor features and one hydrogen bond acceptor feature in an HBD-HBA-HBD configuration. Utilize the Pharmit server (<https://pharmit.csb.pitt.edu>) for initial screening of compound databases such as PubChem, which contains over 100 million compounds. [1]
- **Energy Minimization and Conformational Analysis:** Submit pharmacophore-matched compounds to energy minimization using molecular docking software with the Smina scoring function, which accounts for both intermolecular and intramolecular contributions. Apply a root-mean-square deviation

(RMSD) threshold of  $\leq 2.0$  Å between pre-minimization and post-minimization conformations to exclude compounds with significant structural distortion from the original pharmacophore-matching conformer. [1]

- **Drug-Likeness and Physicochemical Property Assessment:** Calculate key molecular properties including molecular weight, number of hydrogen bond acceptors and donors, and the Moriguchi octanol-water partition coefficient. Apply Lipinski's Rule of Five (molecular weight  $\leq 500$ , H-bond donors  $\leq 5$ , H-bond acceptors  $\leq 10$ , and LogP  $\leq 5$ ) to prioritize compounds with likely favorable oral bioavailability. Exclude compounds with more than one violation. [1]
- **pH-Dependent Pharmacophore Compliance:** Calculate the distribution of microspecies as a function of pH using appropriate software tools. Apply a threshold of  $\geq 90\%$  of microspecies matching the required HBD-HBA-HBD configuration at pH 7.4 to ensure target engagement under physiological conditions. [1]
- **Structural Clustering and Representative Selection:** Cluster remaining compounds based on Bemis & Murcko (B&M) frameworks, which consider ring systems and linkers while treating all bonds as single and omitting substituents. Select one representative compound per structural group for subsequent molecular dynamics simulations to minimize redundancy while maximizing structural diversity. [1]

## Molecular Dynamics and Binding Free Energy Calculations

**Molecular dynamics (MD) simulations** provide critical insights into the stability and affinity of potential CK1 $\epsilon$  inhibitors. The following protocol details the implementation:

- **System Preparation:** Obtain the CK1 $\epsilon$  structure from appropriate sources (PDB codes from co-crystallized inhibitors). Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and optimizing hydrogen bonding networks. Parameterize ligand structures using appropriate tools and generate topology files for the simulation system. [1]
- **Simulation Setup:** Solvate the protein-ligand complex in a cubic water box with explicit water molecules, ensuring a minimum distance of 10 Å between the protein and box edges. Add ions to

neutralize the system and achieve physiological salt concentration (0.15 M NaCl). Employ periodic boundary conditions to simulate a continuous system. [1]

- **Equilibration Protocol:** Perform energy minimization using steepest descent algorithm to remove steric clashes. Conduct gradual equilibration in two phases: (1) Position-restrained MD with harmonic restraints on protein and ligand heavy atoms while allowing solvent and ions to relax; (2) Full system MD without restraints. Maintain constant temperature (300 K) and pressure (1 atm) using appropriate thermostats and barostats. [1]
- **Production Simulation:** Run unrestrained MD simulations for a minimum of 100 ns to assess complex stability. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms. Calculate root-mean-square deviation (RMSD) of protein C $\alpha$  atoms and ligand heavy atoms to evaluate structural stability. Monitor root-mean-square fluctuation (RMSF) to assess residual flexibility. [1]
- **Binding Free Energy Calculations:** Employ molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods to calculate binding free energies. Use trajectory frames from the stable simulation period (typically last 50-80 ns) for energy calculations. Decompose binding energies per residue to identify key interactions and inform structure-activity relationships. [1]

## Functional Validation in Cellular Models

**Experimental validation** of CK1 $\epsilon$  inhibitors requires comprehensive assessment of target engagement, functional effects, and mechanistic consequences:

- **Target Engagement and Pathway Modulation:** Treat appropriate cancer cell lines (e.g., colorectal cancer, breast cancer, or lymphoma models) with candidate inhibitors across a concentration range. Assess CK1 $\epsilon$  pathway modulation through Western blot analysis of known substrates, including Disheveled (DVL) phosphorylation status and  $\beta$ -catenin stabilization. Evaluate downstream effects on Wnt target gene expression using quantitative PCR for genes such as MYC, CCND1, and AXIN2. [1]  
[2]

- **Oncogene Translation Assessment:** Perform polysome profiling to analyze translational efficiency of oncogenes such as MYC, BCL2, and CCND1 following CK1 $\epsilon$  inhibition. Combine with quantitative proteomics to measure changes in oncoprotein levels. Correlate with mRNA expression data to distinguish transcriptional from translational effects. [2]
- **Functional Phenotyping:** Implement cell viability assays (MTT, CellTiter-Glo) across a panel of cancer cell lines to determine IC<sub>50</sub> values. Assess effects on apoptosis through Annexin V staining and caspase activation assays. Evaluate impacts on cell cycle distribution via propidium iodide staining and flow cytometry. For invasive cancer models, conduct migration and invasion assays using Transwell systems. [6]
- **Immune Modulatory Effects:** In hematological malignancy models, analyze effects on T cell and NK cell populations through flow cytometry. Measure cytokine production and activation markers following CK1 $\epsilon$  inhibition. Evaluate impacts on immune synapse formation and cytotoxic function in co-culture models. [7]
- **Predictive Biomarker Identification:** Perform reverse-phase protein array (RPPA) or targeted phosphoproteomics to identify protein signatures predictive of response to CK1 $\epsilon$  inhibition. Use machine learning approaches to integrate baseline protein levels with treatment response data. Validate predictive models in independent patient-derived samples or xenograft models. [6]

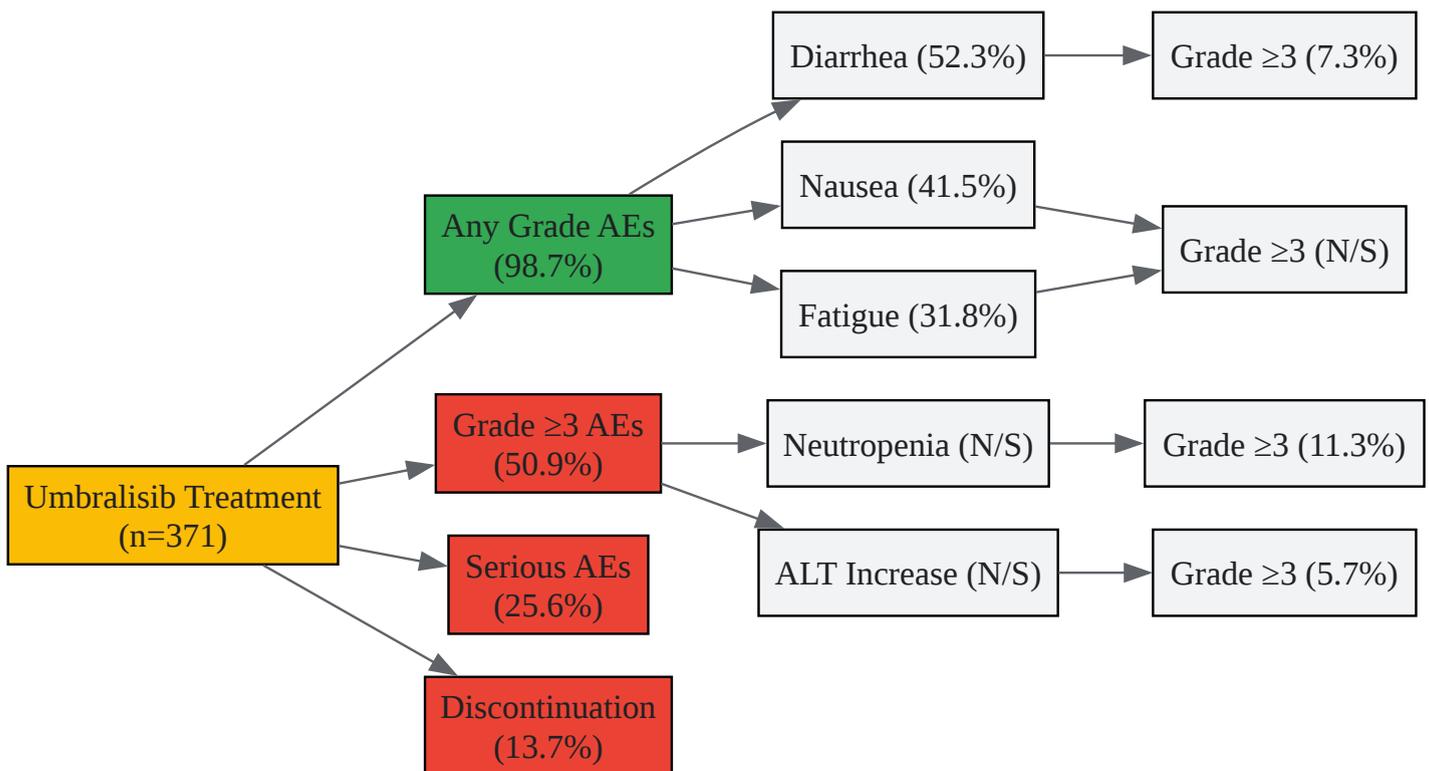
## Clinical Translation and Therapeutic Applications

### Umbralisib Clinical Efficacy and Safety Profile

The **clinical development** of **umbralisib** has demonstrated its therapeutic potential in various hematological malignancies, particularly through its unique dual inhibition mechanism. An integrated safety analysis encompassing four open-label phase 1 and 2 studies with 371 adult patients with relapsed/refractory lymphoid malignancies revealed a manageable safety profile with a median treatment duration of 5.9 months. The analysis included patients with follicular lymphoma (n=147), marginal zone lymphoma (n=82), diffuse large B-cell lymphoma/mantle cell lymphoma (n=74), chronic lymphocytic leukemia (n=43), and other tumor types (n=25). The most frequent treatment-emergent adverse events of any grade included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher treatment-emergent adverse events

occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and increased aminotransferase levels (5.7%). Notably, the incidence of immune-mediated toxicities was lower than with other PI3K inhibitors, with noninfectious colitis occurring in only 2.4% of patients and pneumonitis in 1.1%. Adverse events led to treatment discontinuation in 13.7% of patients, and only 1.1% of patients died from adverse events, none of which were deemed related to **umbralisib**. [2] [3]

The following diagram illustrates the integrated safety profile of **umbralisib** based on clinical trial data:



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Figure 2: **Umbralisib** Clinical Safety Profile. Integrated analysis of adverse events (AEs) from clinical trials shows common any-grade AEs and their grade  $\geq 3$  incidence rates, with discontinuation rates and serious AEs highlighted.

## Predictive Biomarkers and Patient Stratification

Recent advances in **functional phenotyping** have enabled the identification of potential predictive biomarkers for response to **umbralisib** treatment. A 2025 study performing protein profiling in patients with chronic lymphocytic leukemia (CLL) treated with **umbralisib** demonstrated that baseline levels of 30 (phospho)proteins could predict treatment response with significant accuracy. The study analyzed CLL cells from patients enrolled in two clinical trials: **umbralisib** monotherapy (NCT02742090, n=55) and **umbralisib** combined with the BTK inhibitor acalabrutinib (NCT04624633, n=12). Key findings revealed that **umbralisib** monotherapy led to significant changes in (phospho)protein levels, including AKT (pS473), specifically in responders but not in nonresponders. Additionally, the proportion of cytotoxic natural killer (NK) cells increased at the end of the study exclusively in responders, suggesting a role in the antitumor response. The machine learning model developed using baseline protein levels maintained its predictive power in the combination cohort, supporting its robustness across treatment contexts. Furthermore, drug sensitivity profiling at baseline suggested that PI3K + Bcl-2 inhibitors may represent an effective alternative therapeutic approach for **umbralisib** nonresponders. [6]

The **clinical development timeline** of **umbralisib** has followed a trajectory from initial discovery through regulatory approval and subsequent market withdrawal. **Umbralisib** received **FDA accelerated approval** in February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who received at least one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who received at least three prior lines of systemic therapy. However, in 2022, **umbralisib** was withdrawn from the market following updated data from the UNITY-CLL clinical trial (NCT02612311) that revealed an increased risk of death in patients receiving the drug. This development highlights the complex risk-benefit considerations in oncology drug development and the importance of continuous monitoring of long-term outcomes. Despite this withdrawal, the unique dual inhibition mechanism of **umbralisib** continues to inform drug development efforts targeting CK1 $\epsilon$  and PI3K $\delta$  in hematological malignancies. [1] [4]

## Conclusion and Future Perspectives

The strategic inhibition of **CK1 $\epsilon$**  represents a promising approach in targeted cancer therapy, particularly through its role in regulating **oncogene translation** and modulating key signaling pathways such as Wnt/ $\beta$ -catenin. **Umbralisib** has demonstrated the clinical feasibility of dual PI3K $\delta$ /CK1 $\epsilon$  inhibition, showing distinct efficacy in lymphoid malignancies while maintaining a more favorable safety profile compared to earlier PI3K inhibitors. The ongoing identification of novel CK1 $\epsilon$  inhibitors, particularly 2,4-

diaminopyrimidine-based compounds identified through advanced virtual screening approaches, provides valuable structural insights for future drug design. As our understanding of CK1 $\epsilon$  biology continues to evolve, particularly its role in the **phosphoswitch mechanism** that regulates substrate preference, new opportunities emerge for developing more selective and potent inhibitors.

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